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molecular formula C8H6N2 B1505504 3-(3-Pyridinyl)acrylonitrile

3-(3-Pyridinyl)acrylonitrile

Cat. No. B1505504
M. Wt: 130.15 g/mol
InChI Key: CNHMTMHYYONLOV-UHFFFAOYSA-N
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Patent
US04985433

Procedure details

3-(3-Pyridinyl)propionitrile is prepared in this example. A three-neck flask carrying a magnetic stir bar is fitted with a thermometer, pressure equalizing addition funnel, and a reflux condenser carrying an argon inlet. Freshly powdered potassium hydroxide (6.6 g, 0.1 mol) and anhydrous acetonitrile (150 ml) are charged into the flask and heated at reflux while 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in anhydrous acetonitrile (50 ml) is added dropwise over a period of about five minutes and refluxing continued for about another three minutes. The resulting hot reaction mixture is poured into an ice/water mixture (100 g), and the resulting solution is extracted with CH2Cl2 (3×100 ml), dried with Na2SO4, and evaporated to give crude 3-(3-pyridinyl)acrylonitrile, which is purified by column chromatography over silica gel using CHCl3 as the eluent; yield 3.3 g (25.6%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=O)[CH:4]=1.[C:11](#[N:13])[CH3:12]>>[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH2:12][C:11]#[N:13])[CH:4]=1.[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=[CH:12][C:11]#[N:13])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
ice water
Quantity
100 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck flask carrying
CUSTOM
Type
CUSTOM
Details
a magnetic stir bar is fitted with a thermometer, pressure
ADDITION
Type
ADDITION
Details
addition funnel, and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
is added dropwise over a period of about five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
continued for about another three minutes
Duration
3 min
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with CH2Cl2 (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCC#N
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04985433

Procedure details

3-(3-Pyridinyl)propionitrile is prepared in this example. A three-neck flask carrying a magnetic stir bar is fitted with a thermometer, pressure equalizing addition funnel, and a reflux condenser carrying an argon inlet. Freshly powdered potassium hydroxide (6.6 g, 0.1 mol) and anhydrous acetonitrile (150 ml) are charged into the flask and heated at reflux while 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in anhydrous acetonitrile (50 ml) is added dropwise over a period of about five minutes and refluxing continued for about another three minutes. The resulting hot reaction mixture is poured into an ice/water mixture (100 g), and the resulting solution is extracted with CH2Cl2 (3×100 ml), dried with Na2SO4, and evaporated to give crude 3-(3-pyridinyl)acrylonitrile, which is purified by column chromatography over silica gel using CHCl3 as the eluent; yield 3.3 g (25.6%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=O)[CH:4]=1.[C:11](#[N:13])[CH3:12]>>[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH2:12][C:11]#[N:13])[CH:4]=1.[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=[CH:12][C:11]#[N:13])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
ice water
Quantity
100 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck flask carrying
CUSTOM
Type
CUSTOM
Details
a magnetic stir bar is fitted with a thermometer, pressure
ADDITION
Type
ADDITION
Details
addition funnel, and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
is added dropwise over a period of about five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
continued for about another three minutes
Duration
3 min
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with CH2Cl2 (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCC#N
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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